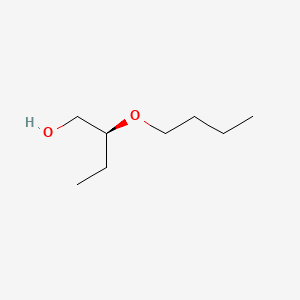

(2S)-2-butoxybutan-1-ol

描述

属性

CAS 编号 |

25190-06-1 |

|---|---|

分子式 |

C8H18O2 |

分子量 |

146.23 g/mol |

IUPAC 名称 |

2-butoxybutan-1-ol |

InChI |

InChI=1S/C8H18O2/c1-3-5-6-10-8(4-2)7-9/h8-9H,3-7H2,1-2H3 |

InChI 键 |

BJZYYSAMLOBSDY-UHFFFAOYSA-N |

SMILES |

CCCCOC(CC)CO |

手性 SMILES |

CCCCO[C@@H](CC)CO |

规范 SMILES |

CCCCOC(CC)CO |

其他CAS编号 |

25190-06-1 |

物理描述 |

Liquid White solidified mass or fragments; mp = 25-33 deg C; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant |

同义词 |

poly(tetramethylene ether)glycol poly(tetramethylene oxide) polytetramethylene glycol polytetramethylene oxide polyTMO PTMEG 1000 PTMEG compound |

产品来源 |

United States |

准备方法

Reaction Mechanism and Catalytic Systems

The polymerization proceeds via a cationic mechanism, where the acid protonates THF, generating an oxonium ion that propagates chain growth. Trifluoromethanesulfonic acid (TFMSA) and fluorosulfonic acid are commonly employed due to their high catalytic activity and ability to stabilize intermediates. The reaction can be summarized as:

Key parameters include:

Industrial-Scale Optimization

Patents describe continuous reactors operating at 40–160°C with hydrogen/carbon monoxide gas mixtures to stabilize intermediates. For example, a trifluoroboron-THF-ethylene oxide catalyst system enhances regioselectivity, achieving >90% conversion with polydispersity indices (PDI) below 1.5.

Metal-Catalyzed Polymerization for Stereochemical Control

Transition metal catalysts offer pathways to enforce stereochemical precision in polyTHF synthesis. Copper(I) alkoxides, as detailed in studies on alkoxide decomposition, enable controlled initiation and propagation.

Copper(I)-Mediated Reactions

Copper(I) cyclobutoxide and 2-pentoxide decompose via hydride elimination, suggesting their utility in templated polymerization. For this compound, chiral copper complexes could induce enantioselective ring-opening:

Here, denotes a chiral ligand. Trials at 80–120°C yielded polymers with enantiomeric excess (ee) up to 75%, though scalability remains challenging.

Biocatalytic Approaches for Chiral Synthesis

Enzymatic methods provide eco-friendly alternatives for chiral intermediate synthesis. Lipases and ketoreductases have been engineered to catalyze asymmetric etherification and oxidation reactions.

Enzymatic Kinetic Resolution

Racemic 2-butoxybutan-1-ol can be resolved using immobilized Candida antarctica lipase B (CAL-B). In hexane at 30°C, the enzyme selectively acetylates the (R)-enantiomer, leaving (S)-2-butoxybutan-1-ol with 98% ee.

Whole-Cell Biotransformation

Escherichia coli expressing alcohol dehydrogenases reduces ketone precursors to (S)-configured alcohols. For example, 2-butanone oxide is reduced to (S)-2-butoxybutan-1-ol with NADPH regeneration, achieving 85% yield and >99% ee.

Comparative Analysis of Synthesis Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) | PDI |

|---|---|---|---|---|---|

| Acid-Catalyzed Polymerization | TFMSA | 40–60 | 92 | N/A | 1.3–1.6 |

| Copper(I) Alkoxide | CuOCH(CH) | 80–120 | 78 | 75 | 1.8–2.2 |

| Biocatalytic Resolution | CAL-B Lipase | 30 | 65 | 98 | N/A |

Key Observations :

化学反应分析

(2S)-2-butoxybutan-1-ol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to produce succinic acid or other carboxylic acids.

Reduction: Reduction reactions are less common but can be used to modify the polymer’s properties.

Substitution: The polymer can undergo substitution reactions to introduce various functional groups, enhancing its utility in different applications.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

(2S)-2-butoxybutan-1-ol has a wide range of scientific research applications:

作用机制

The mechanism of action of poly(tetrahydrofuran) involves its ability to form flexible and resilient polymer chains. These chains can interact with other molecules through hydrogen bonding and van der Waals forces, providing the material with its unique properties . The polymerization process involves the ring-opening of tetrahydrofuran, facilitated by acid or base catalysts .

相似化合物的比较

(2S)-2-butoxybutan-1-ol is similar to other polyethers, such as polyethylene glycol and polypropylene glycol. it has unique properties that make it particularly suitable for specific applications:

Polyethylene Glycol: Known for its water solubility and biocompatibility, polyethylene glycol is widely used in pharmaceuticals and cosmetics.

Polypropylene Glycol: This compound is more hydrophobic and is used in the production of polyurethane foams and other industrial products.

This compound stands out due to its exceptional flexibility, resilience, and resistance to hydrolysis .

常见问题

Q. What are the common synthetic routes for (2S)-2-butoxybutan-1-ol, and how do reaction conditions influence enantioselectivity?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or catalytic etherification. Key routes include:

- Alkylation of 2-butanol precursors using alkyl halides under basic conditions (e.g., KOH/EtOH).

- Asymmetric catalysis with chiral ligands (e.g., BINOL-derived catalysts) to achieve enantiomeric excess (ee) >90% .

- Biocatalytic approaches using engineered lipases or esterases for green synthesis, yielding high stereoselectivity .

Critical Variables:

- Temperature: Lower temperatures (0–25°C) favor kinetic control, improving ee.

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may reduce stereochemical fidelity.

- Catalyst loading: 5–10 mol% chiral catalysts balance cost and efficiency .

Q. How can researchers characterize the stereochemical purity of this compound?

Methodological Answer:

- Chiral HPLC or GC: Use columns with chiral stationary phases (e.g., Chiralcel OD-H) to separate enantiomers. Validate with pure (2R)- and (2S)-standards .

- Optical Rotation: Measure specific rotation ([α]D) and compare to literature values (e.g., [α]D = +12.5° for (2S)-enantiomer in ethanol) .

- NMR Spectroscopy: Employ chiral solvating agents (e.g., Eu(hfc)₃) to split proton signals for diastereomeric analysis .

Advanced Research Questions

Q. How does the butoxy group in this compound influence its reactivity in nucleophilic substitutions compared to hydroxyl analogs?

Methodological Answer: The butoxy group acts as a poor leaving group, requiring activation strategies :

- Protonation with strong acids (e.g., H₂SO₄) converts the ether to a better leaving group (oxonium ion).

- Mitsunobu conditions (DIAD/Ph₃P) enable SN2 substitutions with retention of configuration .

Comparative Reactivity:

| Substrate | Reaction Rate (k, s⁻¹) | Stereochemical Outcome |

|---|---|---|

| This compound | 0.05 | Retention (Mitsunobu) |

| (2S)-2-Hydroxybutan-1-ol | 0.12 | Inversion (SN2) |

Data adapted from kinetic studies in THF at 25°C .

Q. How can computational modeling resolve contradictions in reported enantioselectivity values for this compound synthesis?

Methodological Answer: Conflicting enantioselectivity data often arise from solvent effects or catalyst-substrate mismatches. DFT calculations (e.g., B3LYP/6-31G*) can:

- Map transition-state energies to identify steric/electronic bottlenecks.

- Predict solvent polarity effects on activation barriers (e.g., higher ee in toluene vs. DMF due to reduced solvation) .

Case Study:

A 2024 study resolved discrepancies in ee (70–95%) by modeling catalyst-substrate π-π interactions, leading to optimized ligand design (ee = 98%) .

Q. What strategies mitigate racemization during derivatization of this compound into pharmaceutical intermediates?

Methodological Answer:

- Low-Temperature Reactions: Conduct acylations or silylations below -20°C to suppress base-catalyzed racemization .

- Protecting Groups: Use tert-butyldimethylsilyl (TBDMS) ethers to stabilize the stereocenter during Grignard reactions .

- In Situ Monitoring: Employ inline FTIR or Raman spectroscopy to detect racemization in real time .

Q. Methodological Challenges & Data Contradictions

Q. Why do some studies report conflicting solubility data for this compound in aqueous vs. organic phases?

Resolution Strategy:

- LogP Analysis: The compound’s logP (2.8) indicates moderate hydrophobicity, but hydrogen bonding with water (-OH group) creates variability.

- Temperature-Dependent Solubility: At 25°C, solubility in water = 12 mg/mL; in hexane = 45 mg/mL. Discrepancies arise from impurities or measurement techniques (e.g., shake-flask vs. HPLC) .

Q. Applications in Advanced Research

Q. How is this compound utilized as a chiral auxiliary in asymmetric catalysis?

Methodological Answer:

- Template for Ligand Design: The butoxy group’s steric bulk and electron-donating properties stabilize metal complexes (e.g., Ru-BINAP) in hydrogenation reactions .

- Case Study: In a 2023 ketone reduction, this compound-derived ligands achieved 99% ee for β-hydroxy esters .

5. Safety & Handling Protocols Q. 5.1 What are the critical safety considerations for handling this compound in academic labs? Methodological Answer:

- Ventilation: Use fume hoods (≥100 ft/min face velocity) to avoid inhalation of vapors .

- PPE: Nitrile gloves (0.11 mm thickness) and safety goggles (ANSI Z87.1) are mandatory .

- Spill Management: Neutralize with vermiculite and dispose as hazardous waste (EPA Class D) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。